4-Methyl-1-[(4-methylquinolin-8-yl)amino]pent-1-en-3-one
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Overview
Description
4-Methyl-1-[(4-methylquinolin-8-yl)amino]pent-1-en-3-one is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(4-methylquinolin-8-yl)amino]pent-1-en-3-one typically involves the reaction of 4-methylquinoline with appropriate reagents under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(4-methylquinolin-8-yl)amino]pent-1-en-3-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling) .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may yield reduced quinoline derivatives.
Scientific Research Applications
4-Methyl-1-[(4-methylquinolin-8-yl)amino]pent-1-en-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(4-methylquinolin-8-yl)amino]pent-1-en-3-one involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The specific molecular targets and pathways for this compound would depend on its structure and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-1-[(4-methylquinolin-8-yl)amino]pent-1-en-3-one include other quinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
CAS No. |
62747-99-3 |
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Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
4-methyl-1-[(4-methylquinolin-8-yl)amino]pent-1-en-3-one |
InChI |
InChI=1S/C16H18N2O/c1-11(2)15(19)8-10-17-14-6-4-5-13-12(3)7-9-18-16(13)14/h4-11,17H,1-3H3 |
InChI Key |
QAZMBGRVQRBXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)NC=CC(=O)C(C)C |
Origin of Product |
United States |
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